molecular formula C13H12N4O3 B5521569 3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid

3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid

Cat. No. B5521569
M. Wt: 272.26 g/mol
InChI Key: WQMATHDFKQFLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid often involves cyclization reactions, where key functional groups are introduced to form the fused ring structure. For instance, a study demonstrated the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, highlighting the role of catalytic processes in forming complex heterocyclic systems (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related heterocyclic systems, such as ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, demonstrates the potential for creating novel materials with significant physical properties. The structural elucidation of these compounds is achieved through various spectroscopic methods, confirming the presence of complex heterocyclic frameworks (Konstantinova et al., 2020).
  • Synthesis and reactions of imidazo[5,1-c][1,2,4]triazines provide insights into the formation of imidazolyl-hydrazones, which upon cyclization yield imidazo[5,1-c][1,2,4]triazines. This showcases the versatility of heterocyclic chemistries in synthesizing compounds with potential biological applications (Baig & Stevens, 1981).

Potential Applications in Material Science and Biology

  • The dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes highlight the synthesis of materials with unique magnetic behaviors, indicating the potential for applications in material science and as catalysts in various reactions (Uysal & Koc, 2010).
  • New benzimidazole heterocycles have shown considerable antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents. The ability to incorporate benzimidazole into various heterocyclic frameworks opens avenues for creating compounds with targeted biological activities (Fahmy, El-masry, & Abdelwahed, 2001).

properties

IUPAC Name

3-(5-methyl-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-16-9-4-2-3-5-10(9)17-13(16)14-12(20)8(15-17)6-7-11(18)19/h2-5H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMATHDFKQFLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.